5-Pyrimidylboronic acid hydrate is a substituted pyrimidylboronic acid. Boronic acids are a class of organoboron compounds characterized by a boron atom bonded to two hydroxyl groups (-OH) and one organic substituent (R), typically an alkyl or aryl group. [] The presence of an empty p-orbital on the boron atom makes boronic acids and their derivatives versatile building blocks in organic synthesis and medicinal chemistry. [] 5-Pyrimidylboronic acid hydrate specifically features a pyrimidine ring as the organic substituent, attached at the 5-position. Pyrimidines are heterocyclic aromatic compounds crucial in various biological processes, and their incorporation into boronic acids can impart unique properties and reactivity profiles. [, ]
5-Pyrimidyl boronic acid hydrate is a boronic acid derivative characterized by the presence of a pyrimidine ring. It is a trivalent boron-containing organic compound that features a boron atom bonded to a carbon atom from the pyrimidine structure and two hydroxyl groups. This compound is significant in various chemical applications, particularly in organic synthesis and medicinal chemistry.
5-Pyrimidyl boronic acid hydrate can be sourced through various chemical suppliers, including Thermo Fisher Scientific and Sigma-Aldrich, which offer it as a reagent for research purposes. Its synthesis typically involves reactions that incorporate pyrimidine derivatives with boron reagents, leading to its formation as a hydrate or hemihydrate form .
This compound falls under the category of boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. Boronic acids are classified based on their structure, which can include aryl, alkyl, or heterocyclic groups. 5-Pyrimidyl boronic acid hydrate specifically belongs to the subclass of heterocyclic boronic acids, due to its pyrimidine ring structure.
The synthesis of 5-Pyrimidyl boronic acid hydrate generally involves several key methods:
The molecular structure of 5-Pyrimidyl boronic acid hydrate consists of:
5-Pyrimidyl boronic acid hydrate participates in several important chemical reactions:
The mechanism of action for 5-Pyrimidyl boronic acid hydrate primarily revolves around its role as a Lewis acid in various organic reactions:
Relevant data includes:
5-Pyrimidyl boronic acid hydrate has several scientific uses:
5-Pyrimidyl boronic acid hydrate (C₄H₅BN₂O₂·xH₂O) is a heteroaryl boronic acid characterized by its electron-deficient pyrimidine ring and boronic acid functionality at the 5-position. This compound exists as a hydrate to enhance stability, typically appearing as a white to light orange or green powder with a melting point of approximately 114°C [4] [6]. Its molecular structure (SMILES: OB(O)c1cncnc1) features a nitrogen-rich aromatic system that confers electron-accepting properties, making it valuable for constructing π-conjugated systems in materials science and pharmaceutical chemistry [1] [4]. The boronic acid group enables participation in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, though its inherent instability toward protodeboronation presents significant synthetic challenges [3] [5]. Storage at 2-8°C is recommended to mitigate decomposition, reflecting the delicate balance required in handling this reagent [4].
5-Pyrimidyl boronic acid hydrate serves as a crucial nucleophilic coupling partner in Suzuki-Miyaura cross-coupling (SMC) reactions, enabling the formation of carbon-carbon bonds between pyrimidine rings and (hetero)aryl halides. This reactivity facilitates access to complex 5-arylpyrimidine architectures prevalent in pharmaceuticals and functional materials [1] [4]. However, the electron-deficient nature of the pyrimidine ring significantly impacts its performance:
Table 1: Suzuki-Miyaura Coupling Performance of 5-Pyrimidyl Boronic Acid Hydrate with Different Electrophiles
Electrophile | Catalyst System | Conditions | Yield Range | Key Challenges |
---|---|---|---|---|
Aryl Bromides | Pd(dba)₃/XPhos | K₂CO₃, dioxane/H₂O, 100°C | 40-75% | Protodeboronation, competitive homocoupling |
Aryl Chlorides | Pd(OAc)₂/SPhos | K₃PO₄, toluene/EtOH, 85°C | 30-65% | Slow oxidative addition, boronic acid decomposition |
Arylthianthrenium Salts | [Pd(tBu₃P)₂] | HBF₄, MeOH, 60°C | 75-92% | Limited electrophile availability, cost |
The instability of 5-pyrimidyl boronic acid hydrate has driven the development of alternative boron-based reagents for pyrimidine functionalization, each with distinct advantages and limitations:
Potassium Pyrimidin-5-yltrifluoroborate: Prepared via metathesis of 5-pyrimidyl boronic acid with KHF₂, this tetracoordinate boron species exhibits superior stability toward protodeboronation. It remains intact for months at ambient temperature, contrasting sharply with the boronic acid, which requires refrigeration and degrades within weeks. In coupling reactions, it functions efficiently at near-stoichiometric quantities (1.0-1.2 equiv) without excess, minimizing purification challenges. However, its preparation adds synthetic steps (isolated yields: 60-85%), and transmetallation rates can be slower than boronic acids, sometimes requiring higher temperatures or modified catalysts [3].
Pyrimidin-5-yl MIDA Boronate: This air-stable derivative resists protodeboronation indefinitely at room temperature but requires hydrolytic activation (pH >10) before transmetallation. While excellent for sequential cross-coupling strategies, the hydrolysis step complicates reaction design and introduces sensitivity to strongly basic conditions incompatible with base-sensitive substrates [5].
Pinacol Pyrimidin-5-ylboronate: Though more stable than the boronic acid, this ester suffers from lower atom economy (higher molecular weight) and variable transmetallation rates. It often requires harsh conditions (e.g., high temperatures, excess base) or specialized catalysts (e.g., Ni-catalyzed systems), limiting its utility for electron-deficient heterocycles like pyrimidine. Performance in acidic SMC with arylthianthrenium salts is notably inferior (<20% yield) compared to boronic acids or trifluoroborates [5].
Table 2: Stability and Reactivity Comparison of Pyrimidin-5-yl Boron Reagents
Reagent | Form | Storage Stability (RT) | Protodeboronation Resistance | Typical Equivalents Used in SMC | Transmetallation Rate |
---|---|---|---|---|---|
5-Pyrimidyl Boronic Acid Hydrate | R-B(OH)₂·xH₂O | Limited (weeks at 2-8°C) | Low | 1.5-3.0 | High |
Potassium Pyrimidin-5-yltrifluoroborate | R-BF₃K | High (months) | Very High | 1.0-1.2 | Moderate |
Pyrimidin-5-yl MIDA Boronate | R-B(MIDA) | Very High (indefinite) | High | 1.0-1.3 | Low (requires hydrolysis) |
Pinacol Pyrimidin-5-ylboronate | R-B(pin) | High | Moderate | 1.2-1.5 | Moderate to Low |
The integration of 5-pyrimidyl boronic acid hydrate into medicinal chemistry parallels advancements in heteroaryl cross-coupling methodologies. Initially considered impractical due to instability, its adoption accelerated with three key developments:
Early Applications (1990s-2000s): Initial use focused on synthesizing pyrimidine-containing biphenyl systems as kinase inhibitor cores. Challenges in direct coupling led to workarounds like halogen-protected intermediates or SNH reactions (nucleophilic aromatic substitution of hydrogen), where pyrimidine acted as an electrophile toward thiophenes or indoles, bypassing boronic acid instability but limiting structural diversity [1].
Catalyst and Ligand Design Advances (2005-2015): Development of bulky, electron-rich phosphine ligands (Buchwald ligands) enabled efficient coupling of unstable heteroaryl boronic acids. This period saw 5-pyrimidyl boronic acid hydrate emerge as a key building block for EGFR inhibitors (e.g., erlotinib analogs) and antiviral agents targeting HIV reverse transcriptase. Coupling yields improved from <40% to >70% for arylpyrimidine formation, making boronic acid routes competitive with traditional methods [3] [4].
Modern Applications (2015-Present): Contemporary research exploits 5-pyrimidyl boronic acid in three domains:
Table 3: Therapeutic Areas Utilizing 5-Substituted Pyrimidines Synthesized via Suzuki-Miyaura Coupling
Therapeutic Area | Target | Role of 5-Substituent | Coupling Efficiency |
---|---|---|---|
Oncology | Tyrosine Kinases (EGFR, BTK) | Binds hydrophobic pocket, modulates selectivity | Moderate (55-75%) |
Antivirals | HIV Reverse Transcriptase | Enhances π-stacking with nucleotide bases | Moderate-High (60-85%) |
Anti-inflammatories | p38 MAP Kinase | Improves metabolic stability and solubility | Low-Moderate (40-65%) |
Antimicrobials | Dihydrofolate Reductase | Blocks substrate binding via steric occlusion | Low (30-50%) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: